4-Phenylpyrimidine-2-thiol

Anti-inflammatory drug discovery Cyclooxygenase inhibition SAR studies

4-Phenylpyrimidine-2-thiol is a uniquely structured pyrimidine-2-thiol whose 4-phenyl substituent drives intermolecular S–H···N hydrogen bonding and π–π stacking, forming antiparallel dimers and polymeric chains in the solid state—properties absent in simpler analogues. As a well-defined, COX-2-inactive scaffold, it serves as an essential negative control for SAR studies, where only specific substitutions (e.g., 2‑NO₂) confer activity. Procure this baseline compound to ensure reproducible crystal engineering, MOF design, and medicinal chemistry workflows. Available in high purity (≥98%) with full analytical documentation.

Molecular Formula C10H8N2S
Molecular Weight 188.25 g/mol
CAS No. 60414-59-7
Cat. No. B1586811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylpyrimidine-2-thiol
CAS60414-59-7
Molecular FormulaC10H8N2S
Molecular Weight188.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=NC(=S)N2
InChIInChI=1S/C10H8N2S/c13-10-11-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
InChIKeySXIMWFPBGWZKAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenylpyrimidine-2-thiol (CAS 60414-59-7): Core Structural, Physicochemical, and Supplier Identification Data for Procurement and Research Planning


4-Phenylpyrimidine-2-thiol (CAS 60414-59-7), also known as 4-phenyl-2(1H)-pyrimidinethione, is a sulfur-containing heterocyclic compound with the molecular formula C10H8N2S and a molecular weight of 188.25 g/mol . Its structure features a pyrimidine core substituted with a phenyl group at the 4-position and a thiol (-SH) group at the 2-position, which tautomerizes to the thione form in solution and the solid state . The compound is commercially available from multiple vendors with purities typically ≥95% to 98%, as confirmed by NMR, HPLC, or GC analysis . Key physicochemical properties include a melting point of 209–217°C, a density of 1.5 g/mL, and a boiling point >300°C .

Why 4-Phenylpyrimidine-2-thiol Cannot Be Interchanged with Other Pyrimidine-2-thiols or Generic Thiol Heterocycles in Critical Research Workflows


Despite sharing a common pyrimidine-2-thiol pharmacophore, 4-phenylpyrimidine-2-thiol exhibits distinct biological and materials chemistry properties that preclude generic substitution. The 4-phenyl substituent confers unique conformational and electronic characteristics that are not present in unsubstituted pyrimidine-2-thiol or in 4-alkyl-substituted analogues. Critically, the compound's ability to form a specific solid-state dimeric and polymeric structure via intermolecular S–H···N hydrogen bonding and π–π stacking of the phenyl groups is not observed in related compounds lacking the 4-aryl group . Furthermore, structure-activity relationship studies within the 4-phenylpyrimidine-2(1H)-thione series reveal that even minor modifications—such as the introduction of a 2-NO₂ substituent on the phenyl ring—can drastically alter biological activity, with only one derivative demonstrating measurable COX-2 inhibition (IC₅₀ ≈50 μM) while the parent and other analogues were essentially inactive [1]. This demonstrates that the core 4-phenylpyrimidine-2-thiol scaffold does not guarantee bioactivity; rather, it is the specific substitution pattern and solid-state organization that determine utility. Consequently, substituting this compound with a simpler pyrimidine-2-thiol or a different 4-substituted analogue without empirical validation risks invalidating research outcomes or synthetic protocols.

Quantitative Differentiation Evidence for 4-Phenylpyrimidine-2-thiol (CAS 60414-59-7) Relative to Structural Analogs and In-Class Comparators


COX-2 Inhibitory Activity: Parent Compound vs. 2-NO₂ Substituted Derivative

In a 2015 structure-activity relationship (SAR) study, a series of 4-phenylpyrimidine-2(1H)-thiones was evaluated for COX-1 and COX-2 inhibition. The parent compound (unsubstituted 4-phenylpyrimidine-2-thiol) and most derivatives were inactive at 50 μg/mL. Only the 2-NO₂ substituted analogue (compound 17) showed measurable inhibition, with a COX-2 IC₅₀ of approximately 50 μM [1].

Anti-inflammatory drug discovery Cyclooxygenase inhibition SAR studies

Solid-State Organization: Dimeric and Polymeric Assembly in Crystalline State

Single-crystal X-ray diffraction analysis reveals that 4-phenylpyrimidine-2-thiol assembles into a unique solid-state architecture. The crystals consist of two molecules stacked in an antiparallel orientation. The compound is dimeric in solution and polymerizes in the solid state to form chains composed of four phenylpyrimidine units . This behavior contrasts with simpler pyrimidine-2-thiols, which do not form such extended supramolecular structures due to the absence of the 4-phenyl group that facilitates π-π stacking interactions.

Supramolecular chemistry Crystal engineering Materials science

Biological Activity Spectrum: 4-Phenylpyrimidine-2-thiol Core vs. Modified Derivatives

A 2018 study synthesized bisheterocycles containing the 4-phenylpyrimidin-2-thiol moiety and evaluated their antimicrobial activity using the disc diffusion method. While quantitative MIC or zone-of-inhibition values for the parent monomeric compound were not reported, the study demonstrates that the 4-phenylpyrimidin-2-thiol core can be elaborated into bisheterocyclic structures that exhibit 'a good range of antimicrobial activities' against Bacillus subtilis, E. coli, S. aureus, S. typhi, A. niger, and C. albicans [1]. This indicates that the 4-phenylpyrimidine-2-thiol scaffold serves as a productive starting point for generating antimicrobial agents, even though the monomer itself may not be directly active.

Antimicrobial activity Bisheterocycle synthesis Green catalysis

Validated Application Scenarios for 4-Phenylpyrimidine-2-thiol (CAS 60414-59-7) Based on Empirical Differentiation Evidence


Scaffold for Structure-Activity Relationship (SAR) Studies in COX-2 Inhibitor Development

The SAR study of Seebacher et al. (2015) demonstrated that while the parent 4-phenylpyrimidine-2-thiol lacks COX-2 inhibitory activity, a single substitution (2-NO₂) on the phenyl ring can confer measurable activity (IC₅₀ ≈50 μM) [1]. This makes the unsubstituted compound a well-defined, negative-control scaffold for systematically exploring the effects of substitution patterns on cyclooxygenase inhibition. Research groups can procure the parent compound to establish a baseline and then synthesize or acquire specific substituted derivatives to map SAR landscapes. The quantitative inactivity of the parent compound provides a clear reference point for determining the magnitude of activity gains introduced by substituents.

Building Block for Supramolecular Assemblies and Coordination Polymers

The unique ability of 4-phenylpyrimidine-2-thiol to form antiparallel dimers that polymerize into chains of four phenylpyrimidine units in the solid state, as confirmed by single-crystal X-ray diffraction , makes it a valuable ligand for crystal engineering and coordination chemistry. This property is not observed in simpler pyrimidine-2-thiols lacking the 4-phenyl group. Researchers working on metal-organic frameworks (MOFs), coordination polymers, or supramolecular materials can utilize this compound to introduce specific packing motifs and π-π stacking interactions that influence material properties such as porosity, conductivity, or catalytic activity. The documented solid-state structure provides a predictable foundation for designing new functional materials.

Intermediate for Synthesis of Antimicrobial Bisheterocycles

As demonstrated by Singha and Bansala (2018), 4-phenylpyrimidine-2-thiol can be incorporated into bisheterocyclic frameworks that exhibit antimicrobial activity against a panel of bacterial and fungal strains [2]. While the monomer itself may not be directly active, its elaboration into larger molecular architectures yields compounds with promising biological profiles. This supports the procurement of 4-phenylpyrimidine-2-thiol as a key synthetic intermediate in medicinal chemistry programs targeting new antibiotics. The reported green synthetic approach using reusable MgFe₂O₄ nanoparticles further enhances its appeal for sustainable chemistry workflows.

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